Diosgenin glucoside

Descripción general

Descripción

- Es un producto natural que se encuentra en las raíces de Trillium tschonoskii Maxim .

Disogluside: o .

Actividades biológicas:

Mecanismo De Acción

- El mecanismo exacto por el cual Disogluside ejerce sus efectos aún no se ha dilucidado completamente.

- Puede involucrar objetivos moleculares y vías relacionadas con la inhibición de UGT, el estrés oxidativo y la inflamación.

Análisis Bioquímico

Biochemical Properties

Trillin interacts with various enzymes and proteins. For instance, it has been found to interact with a rhamnosyltransferase (DzGT1) from Dioscorea zingiberensis . This enzyme activity glycosylates Trillin to form prosapogenin A of dioscin (PSA) .

Cellular Effects

Trillin has been shown to have significant effects on various types of cells. For instance, it can dramatically inhibit hepatoma carcinoma cell proliferation, induce apoptosis, and decrease migration and invasion . It influences cell function by suppressing phosphorylated STAT3 translocation to the nucleus .

Molecular Mechanism

Trillin exerts its effects at the molecular level through various mechanisms. It inhibits autophagy in hepatocellular carcinoma (HCC) cells through the activation of mTOR/STAT3 signaling . It also down-regulates Bcl-2 and Survivin, up-regulates cleaved PRAP, leading to apoptosis .

Temporal Effects in Laboratory Settings

It has been shown to effectively inhibit lung tissue injury induced by bleomycin in mice .

Metabolic Pathways

Trillin is involved in the biosynthesis of dioscin . It interacts with the enzyme DzGT1, which glycosylates Trillin to form prosapogenin A of dioscin (PSA) .

Subcellular Localization

One study suggests that a related protein, DzS3GT, is located in the cytoplasm in rice protoplasts .

Métodos De Preparación

- Las rutas sintéticas y las condiciones de reacción para Disogluside no se mencionan explícitamente en la literatura disponible. Se aísla de las raíces de Trillium tschonoskii Maxim .

- Los métodos de producción industrial no están ampliamente documentados.

Análisis De Reacciones Químicas

Reacciones: Disogluside puede sufrir diversas reacciones, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes: Los reactivos y las condiciones específicas para estas reacciones no están fácilmente disponibles.

Productos principales: Los productos principales formados a partir de estas reacciones no se especifican explícitamente.

Aplicaciones Científicas De Investigación

Química: El potencial de Disogluside como inhibidor de UGT1A4 y su citotoxicidad contra las células CML lo hacen relevante para el desarrollo de fármacos y la investigación química.

Biología: Sus efectos sobre la función neurológica y el daño neuronal sugieren aplicaciones en neuroprotección.

Medicina: El impacto de Disogluside en los niveles de glucosa, insulina y triglicéridos puede tener implicaciones para el manejo de la diabetes.

Industria: La investigación adicional podría explorar sus aplicaciones industriales.

Comparación Con Compuestos Similares

- La singularidad de Disogluside radica en su estructura de saponina esteroidea y sus actividades biológicas específicas.

- Los compuestos similares incluyen otras saponinas esteroideas y glucósidos, pero se necesita una investigación adicional para proporcionar una comparación exhaustiva.

Actividad Biológica

Diosgenin glucoside (DG) is a bioactive compound primarily derived from the plant Trillium tschonoskii, known for its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its neuroprotective effects, anti-cancer properties, and metabolic benefits.

1. Neuroprotective Effects

This compound has been shown to exert significant neuroprotective effects, particularly in models of spinal cord injury (SCI). Research indicates that DG can:

- Reduce Structural Damage : DG administration decreased structural damage in spinal cord tissues, leading to improved functional recovery in SCI models .

- Alleviate Apoptosis : It attenuates apoptosis caused by SCI by modulating apoptotic pathways. Specifically, DG down-regulates miR-155-3p, which is associated with apoptosis regulation .

- Regulate Autophagy : DG activates the Rheb/mTOR signaling pathway, rescuing abnormal autophagy in spinal cord tissues post-injury .

Table 1: Summary of Neuroprotective Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Structural Damage Reduction | Decreased damage in spinal cord tissue | |

| Apoptosis Alleviation | Down-regulation of miR-155-3p | |

| Autophagy Regulation | Activation of Rheb/mTOR pathway |

2. Anti-Cancer Activity

This compound exhibits potent anti-cancer activities across various cancer cell lines. Its mechanisms include:

- Induction of Apoptosis : DG has been shown to induce apoptosis in several cancer types, including hepatocellular carcinoma and breast cancer, through modulation of key signaling pathways such as PI3K/Akt and caspase activation .

- Cell Cycle Arrest : It affects cell cycle progression by inducing G2/M phase arrest in cancer cells, significantly inhibiting their proliferation .

- Inhibition of Migration and Invasion : this compound reduces the migratory and invasive capabilities of cancer cells, thereby potentially limiting metastasis .

Table 2: Anti-Cancer Mechanisms of this compound

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Hepatocellular Carcinoma | Induces apoptosis via ROS production | |

| Breast Cancer | Modulates PI3K/Akt pathway | |

| Gastric Cancer | Inhibits migration via p38 MAPK pathway |

3. Metabolic Benefits

This compound also demonstrates significant metabolic benefits, particularly in glucose metabolism:

- Hypoglycemic Effects : Studies indicate that DG can lower blood glucose levels in diabetic models by enhancing insulin sensitivity and promoting adipocyte differentiation .

- Antioxidant Activity : DG exhibits antioxidant properties that help mitigate oxidative stress associated with diabetes and other metabolic disorders .

Table 3: Metabolic Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Blood Glucose Reduction | Enhances insulin sensitivity | |

| Antioxidant Activity | Reduces oxidative stress |

Case Study 1: Neuroprotection in Spinal Cord Injury

In a study involving rats subjected to SCI, this compound was administered post-injury. The results demonstrated a marked reduction in apoptosis and structural damage to spinal tissues, alongside improved motor function recovery compared to control groups .

Case Study 2: Anti-Cancer Efficacy

A series of experiments on hepatocellular carcinoma cells revealed that this compound effectively inhibited cell growth and induced apoptosis through activation of the caspase pathway and modulation of cell cycle proteins such as p21 and p27 .

Propiedades

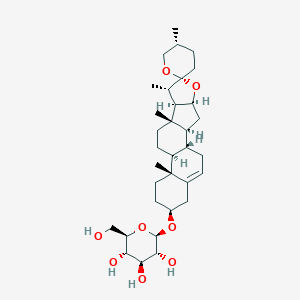

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h5,17-18,20-30,34-37H,6-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30-,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMARHKAXWRNDM-GAMIEDRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14144-06-0 | |

| Record name | Trillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14144-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disogluside [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014144060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISOGLUSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KI671F2NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.